2-(7-(2,4-二甲基苯基)-2-甲基-4-氧代噻唑并[4,5-d]哒嗪-5(4H)-基)-N-(4-甲基苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗氧化活性
具有相似结构框架的化合物,特别是那些包含苯并噻嗪和乙酰胺基团的化合物,已被合成并评估其抗氧化活性。例如,对 N-取代苄基/苯基-2-(3,4-二甲基-5,5-二氧化吡唑并[4,3-c][1,2]苯并噻嗪-2(4H)-基)乙酰胺的研究表明,这些分子具有中等到显着的自由基清除活性,表明它们在对抗氧化应激相关疾病中具有潜在的用途(Ahmad et al., 2012)。
抗菌活性
与查询化合物相关的几种衍生物已显示出有希望的抗菌特性。例如,合成了新型的 1,4-苯并噻嗪衍生物并测试了它们的抗菌活性,对革兰氏阳性菌表现出令人信服的活性,突出了此类化合物在开发新型抗菌剂中的潜力(Dabholkar & Gavande, 2016)。
光伏效率和配体-蛋白质相互作用
对苯并噻唑啉酮乙酰胺类似物的研究探索了它们的光谱性质、量子力学研究以及与环氧合酶 1 (COX1) 等蛋白质的相互作用。此外,由于良好的光收集效率和电子注入自由能,它们作为染料敏化太阳能电池 (DSSC) 中的光敏剂的潜力也得到了研究,指出了在可再生能源技术中的应用(Mary et al., 2020)。
抗癌活性
已合成并评估了带有苯并噻唑部分和相关结构元素的化合物,以了解其潜在的抗肿瘤活性。例如,筛选了含有苯并噻唑基团的新型 4-噻唑烷酮,其中一些对各种癌细胞系表现出抗癌活性,表明此类化合物在癌症治疗中的潜力(Havrylyuk et al., 2010)。
作用机制
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM, demonstrating higher binding affinity for RIPK1 compared to other necroptotic regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM) and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome studies, the compound showed a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It demonstrated acceptable pharmacokinetic characteristics with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective inhibition of necroptosis, a form of programmed cell death . This inhibition can protect cells from inflammation-induced damage.
属性
IUPAC Name |
2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-14-5-8-18(9-6-14)12-25-20(29)13-28-24(30)22-23(31-17(4)26-22)21(27-28)19-10-7-15(2)11-16(19)3/h5-11H,12-13H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSJKKQCXHRXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=C(C=C(C=C4)C)C)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。